molecular formula C16H10F3NO3S B2972184 (E)-2-(benzenesulfonyl)-3-[3-(trifluoromethoxy)phenyl]prop-2-enenitrile CAS No. 1025264-69-0

(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethoxy)phenyl]prop-2-enenitrile

Cat. No. B2972184
M. Wt: 353.32
InChI Key: JFWDUQSWZXTWNN-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethoxy)phenyl]prop-2-enenitrile (BTPE) is a novel organic compound used in scientific research. It is a versatile compound that has been used in a number of applications, such as synthesis, drug design, and drug delivery. BTPE has been found to possess a number of unique properties, including high solubility in water, high stability in organic solvents, and low toxicity. This makes it an attractive compound for use in laboratory experiments and drug design.

Scientific Research Applications

Polymerizations and Complexation

The compound has been studied in the context of polymerization initiators and complexation with conjugate acids in solvents like dichloromethane and acetonitrile. These studies contribute to understanding the solvation and reactivity of ethylenic monomers, which are crucial for developing new polymeric materials with tailored properties (Souverain et al., 1980).

Chemical Synthesis

Research has also focused on its use in chemical synthesis, such as the preparation of phenylselenium trichloride for vinylic chlorination reactions (Stuhr-Hansen et al., 1996) and the addition of sulfenic acids to monosubstituted acetylenes (Aversa et al., 2009). These studies highlight the compound's versatility in facilitating diverse organic transformations.

Catalysis

In the realm of catalysis, the compound's derivatives have been shown to be effective in selenium-catalyzed oxidations with aqueous hydrogen peroxide, showcasing their potential as selective and reactive catalysts for the oxidation of carbonyl compounds (ten Brink et al., 2001).

Diels–Alder Reactivity

The Diels–Alder reactivity of derivatives like (E)-3-phenylsulfonylprop-2-enenitrile has been explored, demonstrating moderate regioselectivity with unsymmetrical dienes and providing a method for synthesizing α,β-unsaturated nitriles through base-catalyzed elimination (Bradley & Grayson, 2002).

Conversion to Esters

Investigations into the conversion of sulfone derivatives to esters via pyrolysis have revealed methods for producing alkadienoate esters, contributing to the field of synthetic organic chemistry by offering new pathways for ester synthesis (Tanikaga et al., 1984).

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethoxy)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO3S/c17-16(18,19)23-13-6-4-5-12(9-13)10-15(11-20)24(21,22)14-7-2-1-3-8-14/h1-10H/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWDUQSWZXTWNN-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=CC=C2)OC(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC(=CC=C2)OC(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(benzenesulfonyl)-3-[3-(trifluoromethoxy)phenyl]prop-2-enenitrile

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